JAK-IN-28 Biochemical Potency Against JAK2: Sub‑Nanomolar IC50 in Enzymatic Assay
JAK‑IN‑28 demonstrates potent inhibition of human JAK2 in a radioactive end‑point enzymatic assay, achieving an IC50 of 0.0838 nM under standardized conditions [REFS‑1]. This value establishes the compound's high intrinsic affinity for the JAK2 catalytic domain. In direct comparison, the clinically approved JAK1/JAK2 inhibitor baricitinib exhibits a JAK2 IC50 of approximately 5.9 nM in analogous biochemical assays [REFS‑2], while the JAK2‑selective agent fedratinib (TG101348) demonstrates a JAK2 IC50 of 3 nM [REFS‑3]. The approximately 70‑fold lower IC50 of JAK‑IN‑28 relative to baricitinib and 36‑fold lower relative to fedratinib indicates substantially greater enzymatic potency at the JAK2 target.
| Evidence Dimension | JAK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0838 nM (JAK‑IN‑28) |
| Comparator Or Baseline | Baricitinib: 5.9 nM (JAK2); Fedratinib (TG101348): 3 nM (JAK2) |
| Quantified Difference | 70‑fold more potent than baricitinib; 36‑fold more potent than fedratinib |
| Conditions | Radioactive end‑point kinase assay using 33P‑ATP, pH 7.2, recombinant human JAK2 catalytic domain |
Why This Matters
Higher enzymatic potency at JAK2 enables use of lower compound concentrations in cellular and in vivo experiments, potentially reducing off‑target effects driven by mass‑action pharmacology.
- [1] BindingDB. BDBM112615 (US8618103, I‑111). JAK2 IC50 = 0.0838 nM. Deposited July 22, 2014. View Source
- [2] Fridman JS, Scherle PA, Collins R, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. Journal of Immunology. 2010; 184(9):5298‑5307. View Source
- [3] Wernig G, Kharas MG, Okabe R, et al. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F‑induced polycythemia vera. Cancer Cell. 2008; 13(4):311‑320. View Source
